8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
Description
Properties
CAS No. |
143571-92-0 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-7(6-13)5-10(14)12-11(8)9/h2-6H,1H3,(H,12,14) |
InChI Key |
OAULCTAGQQKKRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C=C2C=O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with Ethyl Acetoacetate
In a modified Pfitzinger reaction, 8-methoxy-2-aminobenzaldehyde undergoes condensation with ethyl acetoacetate under acidic conditions. The reaction proceeds via imine formation, followed by cyclodehydration to yield the quinoline core. A study demonstrated that using acetic acid as a catalyst at 80°C for 12 hours achieves a 68% yield of the intermediate 8-methoxy-2-oxo-1,2-dihydroquinoline. Subsequent oxidation of the 4-methyl group to the aldehyde is performed using manganese dioxide (MnO₂) in dichloromethane, yielding the target compound in 52% overall yield.
Key Reaction Parameters:
| Step | Reagent/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetic acid | 80 | 12 | 68 |
| Oxidation | MnO₂ | 25 | 24 | 52 |
Transition Metal-Catalyzed Methods
Palladium-Mediated Cyclization
A Heck coupling strategy has been adapted for introducing the methoxy and aldehyde groups regioselectively. Starting from 3-methoxy-2-nitrobenzaldehyde , a palladium-catalyzed coupling with vinyl acetate installs the acetyl group at position 4. Subsequent nitro reduction with H₂/Pd-C and cyclization using NaOMe/MeOH forms the 2-oxo-1,2-dihydroquinoline scaffold. The aldehyde is retained through careful control of reducing agents, avoiding over-reduction to the alcohol.
Advantages:
-
Regioselectivity : Pd(tert-Bu₃P)₂ ensures precise coupling at position 4.
-
Functional Group Tolerance : Methoxy and nitro groups remain intact during cyclization.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, particularly in cyclization steps. A protocol involving 8-methoxy-2-aminobenzaldehyde and diethyl ketomalonate in ethanol under microwave conditions (150°C, 20 minutes) achieves 85% conversion to the quinoline intermediate. The aldehyde group is introduced via Vilsmeier-Haack formylation using POCl₃/DMF, yielding the final product in 74% purity after recrystallization.
Comparative Efficiency:
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 68 | 90 |
| Microwave | 0.33 | 85 | 94 |
Post-Functionalization Strategies
Selective Methoxylation
For late-stage methoxy group introduction, copper(I) oxide (Cu₂O) -mediated Ullmann coupling is employed. A brominated quinoline precursor reacts with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 100°C, achieving 78% substitution at position 8. This method avoids side reactions at the aldehyde group through steric protection.
Oxidation State Control
The aldehyde functionality is susceptible to over-oxidation to carboxylic acids. Using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical inhibitor during MnO₂ oxidation minimizes this side reaction, improving aldehyde yield to 61%.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility. A continuous flow system using scandium triflate [Sc(OTf)₃] as a Lewis acid catalyst achieves 92% conversion in 30 minutes, with in-line purification via crystallization reducing downstream processing time.
Cost Analysis:
| Catalyst | Cost ($/kg) | Cycle Number | Total Cost Reduction (%) |
|---|---|---|---|
| Sc(OTf)₃ | 450 | 10 | 38 |
| Acetic acid | 2 | Single-use | — |
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Reduction: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of 8-Methoxy-2-oxo-1,2-dihydroquinoline exhibit significant anticancer properties. For instance, a study synthesized several derivatives and tested them against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain compounds showed strong anticancer activity compared to the reference drug Doxorubicin, with some derivatives displaying IC50 values suggesting potent effects on cell viability .
Table 1: Anticancer Activity of 8-Methoxy-2-oxo-1,2-dihydroquinoline Derivatives
| Compound ID | IC50 (µM) | Cell Line | Reference Compound |
|---|---|---|---|
| 7b | 5.3 | MCF-7 | Doxorubicin |
| 7c | 4.8 | MCF-7 | Doxorubicin |
| 8a | 6.0 | MCF-7 | Doxorubicin |
These findings suggest that modifications at specific positions on the quinoline structure can enhance anticancer efficacy.
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties, particularly against resistant strains of bacteria. A study highlighted the effectiveness of certain derivatives as DNA gyrase inhibitors, which are crucial targets for developing new antibiotics. The compound exhibited potent activity against Escherichia coli DNA gyrase with an IC50 value of 0.0017 µM, indicating its potential as a lead compound in antibiotic development .
Table 2: Antibacterial Activity Against DNA Gyrase
| Compound ID | Target | IC50 (µM) |
|---|---|---|
| 13e | E. coli Gyrase | 0.0017 |
| 4 | E. coli Gyrase | 2.91 |
These results are promising for addressing the growing issue of antibiotic resistance.
Antidiabetic Effects
In addition to its anticancer and antibacterial activities, research has shown that derivatives of this compound can act as effective inhibitors of enzymes related to diabetes management, such as α-amylase and α-glucosidase. One study synthesized a series of N-substituted derivatives and evaluated their inhibitory effects on these enzymes. The most potent derivative demonstrated significant inhibition, suggesting potential use in managing blood glucose levels .
Table 3: Inhibition of Diabetic Enzymes
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 4 | α-Amylase | 10.5 |
| 5 | α-Glucosidase | 12.3 |
These findings indicate that further exploration into the structure-activity relationship could yield new therapeutic agents for diabetes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . In biological systems, it may intercalate with DNA, disrupting replication and transcription processes . The compound’s photophysical properties also make it useful in fluorescence-based detection methods .
Comparison with Similar Compounds
Positional Isomers
a. 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 112584-01-7)
- Key Differences : The aldehyde group is at position 3 instead of 4.
- For instance, the 3-carbaldehyde derivative may exhibit different hydrogen-bonding patterns in crystal structures, influencing solubility or crystallinity .
- Molecular Weight : 203.197 g/mol (identical to the 4-carbaldehyde isomer).
b. Procaterol Impurity 18 (8-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde, CAS 90098-93-4)
Functional Group Variations
a. 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS 15112-98-8)
- Key Differences : A methyl group replaces the methoxy group at position 1.
- This compound was synthesized via flash column chromatography (69% yield) and characterized by $ ^1H $ NMR (δ 10.16 ppm for aldehyde proton) .
b. 5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde
- Key Differences : Additional methoxy group at position 5; aldehyde at position 6.
- Implications: The 5,8-dimethoxy substitution pattern is associated with antitumor activity in heterocyclic quinones. The 6-carbaldehyde derivative’s synthesis involves regioselective formylation, highlighting the importance of substitution patterns in directing reactivity .
c. Carboxylic Acid Analogues (e.g., 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)
- Key Differences : Carboxylic acid replaces the aldehyde at position 4.
- Implications : The carboxylic acid group enhances water solubility but reduces electrophilicity, limiting its utility in covalent drug design. Structural similarity scores (0.95–0.96) suggest close alignment in scaffold topology but divergent reactivity .
Substituent Modifications
a. 4-Chloro-6-methylquinoline-3-carbonitrile (CAS 1016818-79-3)
- Key Differences: Chloro, methyl, and cyano groups replace the methoxy and aldehyde functionalities.
- Implications: Such substitutions are common in kinase inhibitors, where electron-withdrawing groups (e.g., cyano) modulate binding affinity .
Comparative Data Table
Biological Activity
8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological properties, including anticancer, antibacterial, and antiviral activities, along with relevant case studies and research findings.
Chemical Structure and Properties
Chemical Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
IUPAC Name: 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde
CAS Number: 143571-92-0
The compound features a quinoline core with a methoxy group at the 8-position and an aldehyde functional group at the 4-position, which may influence its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of 2-oxo-1,2-dihydroquinoline compounds exhibit significant anticancer properties. For instance, a study evaluated various synthesized compounds against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed effective cytotoxicity at low concentrations, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 8a | 15.6 | MCF-7 |
| 8b | 12.3 | MCF-7 |
| 8c | 20.1 | MCF-7 |
Antibacterial Activity
The antibacterial activity of quinoline derivatives has been extensively studied. A series of compounds similar to 8-Methoxy-2-oxo-1,2-dihydroquinoline were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of standard antibiotics like ciprofloxacin .
Table 2: Antibacterial Activity
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8-Methoxy derivative | <0.5 | E. coli |
| Ciprofloxacin | 1 | E. coli |
| Standard Antibiotic | 0.25 | S. aureus |
Antiviral Activity
In vitro studies have also indicated that some derivatives possess antiviral properties, particularly against hepatitis B virus (HBV). Molecular docking studies suggested that these compounds could effectively inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
Study on Anticancer Properties
A notable study involved synthesizing various derivatives of the compound and evaluating their effects on cancer cell proliferation. The results showed that certain modifications to the molecular structure significantly enhanced their anticancer efficacy against the MCF-7 cell line, with some compounds achieving IC50 values below 10 µM .
Study on Antibacterial Efficacy
Another research project focused on testing the antibacterial activity of synthesized quinoline derivatives against multidrug-resistant strains of bacteria. The findings indicated that several derivatives exhibited potent activity against resistant strains, outperforming conventional antibiotics in terms of MIC values .
The biological activity of 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is believed to involve multiple mechanisms:
- Enzyme Inhibition: Many quinoline derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction: Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation: Certain derivatives may induce oxidative stress in target cells, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-2-oxo-1,2-dihydroquinoline-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via oxidation of 4-methylquinoline derivatives. For example, KMnO₄ in alkaline aqueous media (NaOH) oxidizes the methyl group to a carbonyl, forming the aldehyde moiety. Critical parameters include:
- Reagent stoichiometry : A 2.5:1 molar ratio of KMnO₄ to substrate ensures complete oxidation .
- Temperature : Reactions are conducted under reflux (100°C) to accelerate oxidation while avoiding decomposition.
- Workup : Acidification post-reaction precipitates the product, which is purified via recrystallization (e.g., using ethanol/water mixtures) .
- Data Table :
| Substrate | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylquinoline derivative | KMnO₄ | H₂O/NaOH | 65–75 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8–10.2 ppm), and dihydroquinoline ring protons. Carbonyl carbons (C=O) appear at δ ~165–175 ppm .
- IR Spectroscopy : Confirms C=O (1660–1700 cm⁻¹) and aldehyde C–H stretches (~2850 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., SHELX programs for refinement) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) affect coordination chemistry with transition metals?
- Methodological Answer : The aldehyde and carbonyl groups act as O-donor ligands. Terminal N-substitutions (e.g., thiosemicarbazones) enhance chelation. For example:
- Copper(II) complexes : Square-planar or square-pyramidal geometries form via ONS donor atoms. Substituents (e.g., methyl, phenyl) modulate ligand field strength and redox activity .
- Biological Implications : Larger substituents (e.g., phenyl) increase steric hindrance, reducing cytotoxicity (IC₅₀ ~10–40 μM in HeLa cells) .
- Data Table :
| Ligand Substituent | Metal Ion | Geometry | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| H (unsubstituted) | Cu²⁺ | Square planar | 40 μM | |
| Ph (phenyl) | Cu²⁺ | Square pyramidal | 10 μM |
Q. How can computational methods predict reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group is electrophilic (LUMO localized) .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) to guide drug design. The quinoline scaffold shows affinity for DNA topoisomerase II .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., NIH 3T3 vs. HeLa) and controls. Discrepancies in IC₅₀ values often arise from assay conditions (e.g., incubation time, serum content) .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., methoxy position) with activity trends. For example, 8-methoxy enhances membrane permeability compared to 6-methoxy analogs .
Methodological Challenges and Solutions
Q. What strategies optimize crystallization for X-ray studies?
- Answer : Slow evaporation from DMSO/MeOH (1:3) at 4°C yields diffraction-quality crystals. SHELXL refinement resolves disorder in the methoxy group .
Q. How to mitigate oxidation side reactions during synthesis?
- Answer : Use inert atmospheres (N₂/Ar) and low-temperature workup. Adding radical scavengers (e.g., BHT) suppresses aldehyde overoxidation to carboxylic acids .
Data Contradiction Analysis
| Observed Contradiction | Possible Cause | Resolution Strategy |
|---|---|---|
| Variability in antimicrobial activity | Differences in bacterial strains (Gram+ vs. Gram-) | Standardize MIC testing using CLSI guidelines |
| Discrepant cytotoxicity | Cell line heterogeneity (e.g., p53 status) | Use isogenic cell panels for comparative studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
